molecular formula C8H10ClNO2 B2761625 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS No. 2253630-37-2

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride

Cat. No. B2761625
CAS RN: 2253630-37-2
M. Wt: 187.62
InChI Key: ZREAIQNQRWJOFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 187.62.


Physical And Chemical Properties Analysis

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a solid . Its empirical formula is C8H9NO2 . The molecular weight is 151.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Anticancer Potential

Research on compounds extracted from the crinoid Colobometra perspinosa has highlighted the anticancer potential of various natural products. Among these, substances structurally related to methoxypyridines have been isolated and studied for their in vitro anticancer activities. Specifically, derivatives similar to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride have shown efficacy against certain cancer cell lines, indicating potential pathways for therapeutic exploration. The detailed NMR studies, including 1,1-ADEQUATE, underline the importance of accurate structural elucidation in the development of anticancer agents from marine sources (Wright et al., 2009).

Pyrolysis and New Psychoactive Substances

The identification of pyrolysis products of new psychoactive substances (NPS) like bk-2C-B, which shares a similar chemical framework with methoxypyridines, underscores the relevance of studying the stability and degradation products of these compounds. Understanding the pyrolytic degradation of substances structurally related to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride is crucial for assessing their safety and potential toxicological impacts. This knowledge is particularly important given the emergence of NPS and their unknown risks to users (Texter et al., 2018).

Fungal Endophytes and New Compounds

The discovery of new N-methoxypyridone analogs from the co-cultivation of Hawaiian endophytic fungi illustrates the potential of fungal biodiversity in yielding novel compounds with possible scientific and therapeutic applications. Research into compounds with a methoxypyridine moiety, such as 1-(5-methoxypyridin-3-yl)ethanone hydrochloride, benefits significantly from the exploration of fungal endophytes. These studies not only expand our understanding of natural product chemistry but also contribute to the identification of molecules with unique biological activities (Li et al., 2017).

Charge Transfer Complexes

Investigations into charge transfer (CT) interactions involving methoxypyridines highlight their potential in forming complexes with significant stability. The study of 5-amino-2-methoxypyridine's interaction with chloranilic acid, for instance, provides insights into the electronic properties of methoxypyridines and their utility in developing novel materials with tailored electronic characteristics. Such research underlines the importance of understanding the fundamental properties of methoxypyridine derivatives for their application in material science and chemistry (Alghanmi & Habeeb, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral, suggesting it has acute toxicity if ingested . The compound is not applicable for flash point determination .

properties

IUPAC Name

1-(5-methoxypyridin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREAIQNQRWJOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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